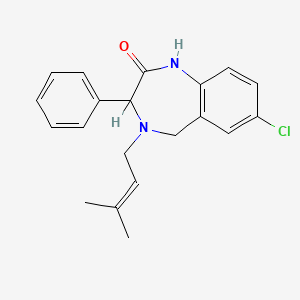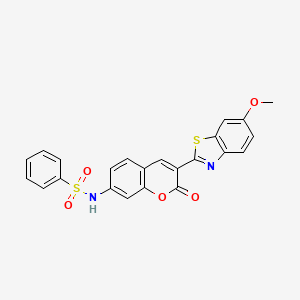
N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide is a complex organic compound that features a benzothiazole ring, a benzopyran ring, and a benzenesulphonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-amino-6-methoxybenzothiazole with appropriate reagents to introduce the benzopyran and benzenesulphonamide groups. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as piperidine .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzothiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide (DMF), dichloromethane (DCM).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to amines or alcohols.
Scientific Research Applications
N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methoxybenzothiazole: A precursor in the synthesis of the target compound.
Benzopyran derivatives: Compounds with similar benzopyran structures but different functional groups.
Benzenesulphonamide derivatives: Compounds with the benzenesulphonamide group but different aromatic systems.
Uniqueness
N-(3-(6-Methoxy-2-benzothiazolyl)-2-oxo-2H-1-benzopyran-7-yl)benzenesulphonamide is unique due to its combination of the benzothiazole, benzopyran, and benzenesulphonamide moieties. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
CAS No. |
84271-53-4 |
|---|---|
Molecular Formula |
C23H16N2O5S2 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
N-[3-(6-methoxy-1,3-benzothiazol-2-yl)-2-oxochromen-7-yl]benzenesulfonamide |
InChI |
InChI=1S/C23H16N2O5S2/c1-29-16-9-10-19-21(13-16)31-22(24-19)18-11-14-7-8-15(12-20(14)30-23(18)26)25-32(27,28)17-5-3-2-4-6-17/h2-13,25H,1H3 |
InChI Key |
ANCBQOCCNJLKDZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)C3=CC4=C(C=C(C=C4)NS(=O)(=O)C5=CC=CC=C5)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


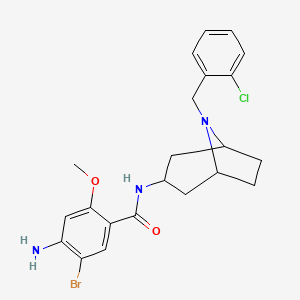

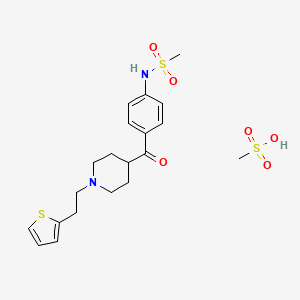
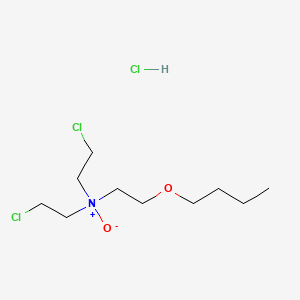
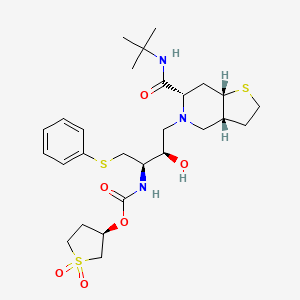
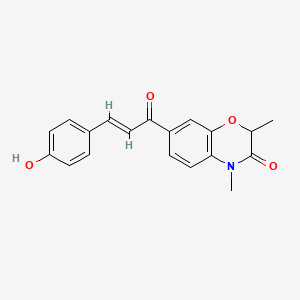
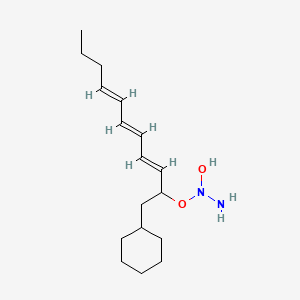
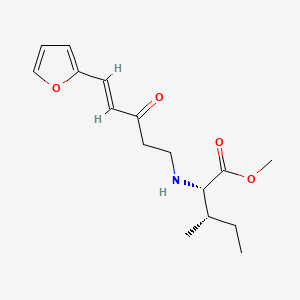
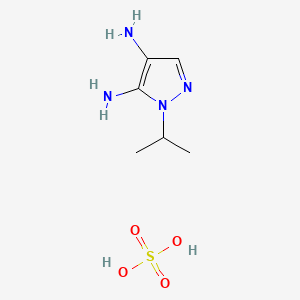
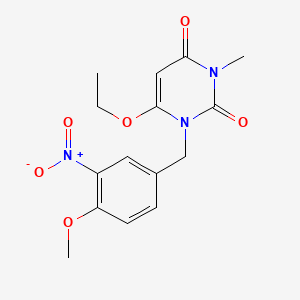

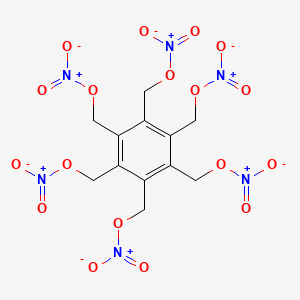
![[(3S,3aR,6S,6aS)-3-[3-(2,3-dimethoxyphenoxy)propylamino]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12744655.png)
